molecular formula C15H14ClNO4 B12588708 5-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide CAS No. 634186-43-9

5-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide

Cat. No.: B12588708
CAS No.: 634186-43-9
M. Wt: 307.73 g/mol
InChI Key: MZPYUKJNSRUBMW-UHFFFAOYSA-N
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Description

5-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide is an organic compound with a complex structure that includes a chloro group, dimethoxyphenyl group, and a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3,4-dimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) in methanol.

Major Products

    Oxidation: Formation of 5-chloro-N-(3,4-dimethoxyphenyl)-2-oxobenzamide.

    Reduction: Formation of 5-chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzylamine.

    Substitution: Formation of 5-methoxy-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide.

Scientific Research Applications

5-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(3,4-dimethoxyphenyl)-2-methoxybenzamide
  • 5-Chloro-N-(3,4-dimethoxyphenyl)-2-thiophenecarboxamide

Uniqueness

5-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy group, for example, allows for hydrogen bonding, which can enhance its binding affinity to biological targets compared to its methoxy or thiophene analogs.

Properties

CAS No.

634186-43-9

Molecular Formula

C15H14ClNO4

Molecular Weight

307.73 g/mol

IUPAC Name

5-chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C15H14ClNO4/c1-20-13-6-4-10(8-14(13)21-2)17-15(19)11-7-9(16)3-5-12(11)18/h3-8,18H,1-2H3,(H,17,19)

InChI Key

MZPYUKJNSRUBMW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)OC

Origin of Product

United States

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